

2-Chloro-4-(methylthio)pyridine chemical properties

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Compound of Interest

Compound Name: 2-Chloro-4-(methylthio)pyridine

Cat. No.: B1590504

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An In-depth Technical Guide to **2-Chloro-4-(methylthio)pyridine**: Properties, Reactivity, and Applications

Introduction

2-Chloro-4-(methylthio)pyridine is a halogenated and sulfur-containing heterocyclic compound that serves as a highly versatile intermediate in modern organic synthesis. Its unique structural arrangement, featuring a reactive chlorine atom at the 2-position activated by the ring nitrogen and a modifiable methylthio group at the 4-position, makes it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity profile, and applications, with a particular focus on its utility for researchers and professionals in drug development and medicinal chemistry. The pyridine nucleus is a foundational scaffold in numerous FDA-approved drugs and biologically active compounds, and functionalized derivatives like **2-Chloro-4-(methylthio)pyridine** are instrumental in the synthesis of novel therapeutic agents.

[1][2]

Core Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its identification, handling, and use in synthetic protocols.

Physicochemical Data

The key physical and chemical identifiers for **2-Chloro-4-(methylthio)pyridine** are summarized below.

Property	Value	Source(s)
CAS Number	71506-83-7	[3]
Molecular Formula	C ₆ H ₆ CINS	[3]
Molecular Weight	159.64 g/mol	[3]
Appearance	Not specified; likely a solid or liquid	-
Purity	Typically >95%	[3]

Note: Physical properties like melting and boiling points are not readily available in the provided search results and would require experimental determination or access to more specific databases.

Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity confirmation. While specific spectra for this exact compound are not available in the search results, a theoretical analysis based on its structure provides expected characteristics.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methylthio group. The aromatic region would likely display three signals, with coupling patterns determined by their relative positions. The methyl group (-SCH₃) would appear as a singlet, typically in the range of 2.0–3.0 ppm.
- ¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the chlorine atom (C2) and the carbon attached to the sulfur atom (C4) would have characteristic chemical shifts.

- IR Spectroscopy: Infrared spectroscopy would reveal characteristic absorption bands. Key peaks would include C=C and C=N stretching vibrations for the aromatic pyridine ring (typically \sim 1600-1400 cm^{-1}) and C-H stretching for the aromatic and methyl groups (\sim 3100-3000 cm^{-1} and \sim 2950-2850 cm^{-1} , respectively).[4]
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M^+ and $M+2$ peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for **2-Chloro-4-(methylthio)pyridine** was not found in the search results, its synthesis can be inferred from general methods for preparing substituted pyridines. A plausible route would involve the chlorination of a corresponding pyridine N-oxide precursor. For instance, the synthesis of the related compound 2-chloro-4-methylpyridine involves the reaction of 3-methylpyridine 1-oxide with a chlorinating agent like phosphorus oxychloride (POCl_3).[5] A similar strategy could likely be adapted for **2-Chloro-4-(methylthio)pyridine**.

Chemical Reactivity and Mechanistic Insights

The reactivity of **2-Chloro-4-(methylthio)pyridine** is dominated by two key functional groups: the C2-chloro substituent and the C4-methylthio group.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the 2-position of the pyridine ring is highly susceptible to nucleophilic attack. This enhanced reactivity, compared to chlorobenzene, is due to the electron-withdrawing nature of the ring nitrogen atom, which stabilizes the negatively charged intermediate formed during the reaction.[6][7] The reaction proceeds via a well-established addition-elimination mechanism, often called the SNAr mechanism.

Mechanism:

- Nucleophilic Attack: A nucleophile (Nu^-) attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring.
- Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and, critically, onto the electronegative nitrogen atom, which provides significant stabilization.[8][9]
- Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl^-), yielding the substituted product.

This pathway allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, and thiols, making it a cornerstone of synthetic strategies involving this scaffold.[8][10]

Oxidation of the Methylthio Group

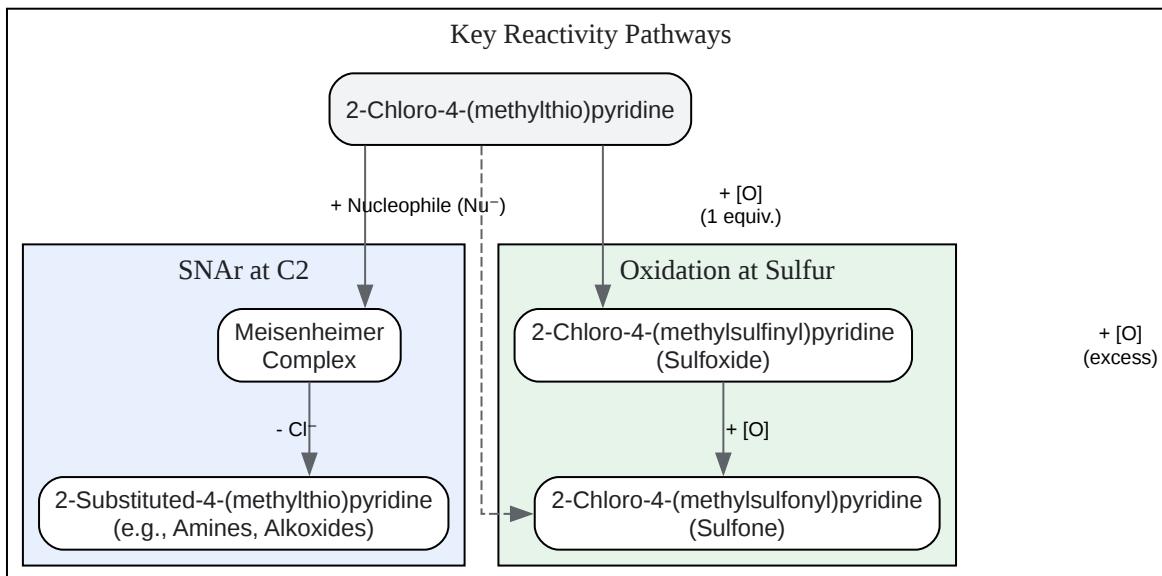
The sulfur atom in the methylthio ($-\text{SCH}_3$) group is in a low oxidation state and can be readily oxidized to form a sulfoxide ($-\text{SOCH}_3$) and subsequently a sulfone ($-\text{SO}_2\text{CH}_3$).[11] This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide (H_2O_2), meta-chloroperoxybenzoic acid (m-CPBA), or ozone (O_3).[11][12][13]

- Oxidation to Sulfoxide: Careful control of the reaction stoichiometry (e.g., using one equivalent of the oxidant) can selectively produce the methylsulfinyl derivative.[14]
- Oxidation to Sulfone: Using an excess of the oxidizing agent typically leads to the fully oxidized methylsulfonyl derivative.[14][15]

This oxidation is significant for several reasons. Firstly, it dramatically alters the electronic properties of the substituent, making it much more electron-withdrawing. Secondly, the resulting sulfoxide and sulfone groups can themselves be valuable functional handles or pharmacophores in drug design. In some contexts, sulfones can also act as leaving groups in further substitution reactions.

Reactivity Workflow Diagram

The dual reactivity of **2-Chloro-4-(methylthio)pyridine** is illustrated below.



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Caption: Primary reaction pathways for **2-Chloro-4-(methylthio)pyridine**.

Applications in Research and Development

Pyridine derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries.[16][17] The specific combination of a reactive chlorine atom and a methylthio group makes **2-Chloro-4-(methylthio)pyridine** a valuable precursor for synthesizing complex, biologically active molecules.

Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. Through the SNAr reaction at the C2 position, medicinal chemists can introduce a diverse array of fragments to build compound libraries for screening.[18] For example, reaction with various amines can generate a series of 2-amino-4-(methylthio)pyridine derivatives. Subsequent oxidation of the methylthio group to the sulfoxide or sulfone can further modify the compound's properties, such as solubility, polarity, and ability to act as a hydrogen bond acceptor, which are critical for tuning

drug-like properties (ADME).^[1] While specific drugs derived directly from this starting material were not identified in the search results, its structural motifs are common in kinase inhibitors and other targeted therapies.

Agrochemicals

Similar to pharmaceuticals, the pyridine core is present in many pesticides and herbicides. The synthetic handles available on **2-Chloro-4-(methylthio)pyridine** allow for the systematic modification needed to discover new and effective crop protection agents.

Safety and Handling

Handling any chemical reagent requires adherence to strict safety protocols. The information below is based on data for structurally similar compounds and general safety guidelines.

Hazard Type	GHS Statement	Precautionary Measures	Source
Acute Toxicity	H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.	[3]
Skin Irritation	H315: Causes skin irritation.	P302+P352: IF ON SKIN: Wash with plenty of soap and water.	[3]
Eye Irritation	H319: Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]
Respiratory Irritation	H335: May cause respiratory irritation.	P271: Use only outdoors or in a well-ventilated area.	[3]

- Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

- Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[3]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Conclusion

2-Chloro-4-(methylthio)pyridine is a potent and versatile chemical intermediate with significant value for synthetic and medicinal chemists. Its well-defined reactivity, characterized by facile nucleophilic aromatic substitution at the C2 position and tunable oxidation at the C4-methylthio group, provides a robust platform for the synthesis of diverse and complex molecules. These features establish it as a key building block in the discovery and development of new pharmaceuticals, agrochemicals, and other functional materials. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount for leveraging its full synthetic potential.

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